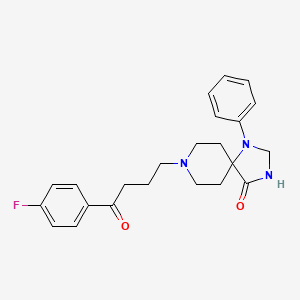

Spiperone

Vue d'ensemble

Description

Mécanisme D'action

La spiperone exerce ses effets en se liant aux récepteurs de la dopamine et de la sérotonine, agissant comme un antagoniste. Il cible spécifiquement les récepteurs D2 de la dopamine et les récepteurs 5-HT2 de la sérotonine, inhibant leur activité. Cela conduit à une réduction de la signalisation des neurotransmetteurs, ce qui est bénéfique pour le traitement de maladies comme la schizophrénie . De plus, il a été constaté que la this compound active les canaux chlorure dépendants du calcium par l’intermédiaire d’une voie dépendante de la phospholipase C couplée à une protéine tyrosine kinase .

Analyse Biochimique

Biochemical Properties

Spiperone interacts with several enzymes and proteins, primarily dopamine-D2 and serotonin-S2 receptors . It binds to these receptors with high affinity, influencing the biochemical reactions within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The drug’s interaction with dopamine-D2 and serotonin-S2 receptors plays a crucial role in these processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action primarily involves binding to dopamine-D2 and serotonin-S2 receptors, which leads to a cascade of molecular events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The drug demonstrates stability and degradation patterns typical of many pharmaceutical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The drug’s interaction with dopamine-D2 and serotonin-S2 receptors is particularly significant in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner consistent with many other pharmaceutical compounds . It interacts with various transporters or binding proteins, which can influence its localization or accumulation .

Subcellular Localization

The drug may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

La synthèse de la spiperone implique plusieurs étapes, en commençant par la préparation de la structure de base, la 1,3,8-triazaspiro[4.5]décan-4-one. Ce noyau est ensuite fonctionnalisé avec un groupe 4-fluorophényle et un groupe 4-oxobutyle. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

La spiperone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : La this compound peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution.

4. Applications de recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Applications

- Antipsychotic Activity :

-

Cystic Fibrosis Treatment :

- Recent studies have identified this compound as a potential therapeutic agent for cystic fibrosis. It activates calcium-activated chloride channels, stimulating chloride secretion in epithelial cells. This mechanism operates independently of the cystic fibrosis transmembrane conductance regulator (CFTR), offering a novel approach to treatment .

- Topical Applications :

- Dopaminergic Modulation :

Cystic Fibrosis

- A study highlighted this compound's ability to enhance intracellular calcium levels, leading to increased chloride secretion in cystic fibrosis models. The compound was shown to be the most potent calcium stimulator among those tested, indicating its potential as a new therapeutic platform for cystic fibrosis treatment .

Immunosuppressive Effects

- In animal models, this compound was applied topically to evaluate its effects on contact hypersensitivity reactions. Results indicated significant suppression of tissue swelling and leukocyte infiltration when administered at specific dosages, underscoring its potential utility in managing inflammatory skin conditions .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antipsychotic Activity | D2 receptor antagonism | Effective in reducing psychotic symptoms; widely used in research settings |

| Cystic Fibrosis | Activation of calcium-activated chloride channels | Stimulates chloride secretion; effective in CFTR-knockout models |

| Topical Applications | Local immunosuppression | Reduces tissue swelling and leukocyte infiltration in skin conditions |

| Dopaminergic Modulation | Modulates dopaminergic pathways | Potential antidepressant effects observed in preclinical studies |

Comparaison Avec Des Composés Similaires

La spiperone est unique par sa double action en tant qu’antipsychotique et régulateur du calcium. Les composés similaires comprennent :

Halopéridol : Un autre antipsychotique butyrophénone, principalement utilisé pour le traitement de la schizophrénie.

Thapsigargin : Un composé qui augmente également les niveaux intracellulaires de calcium, mais par un mécanisme différent.

Activité Biologique

Spiperone is a well-known antipsychotic drug primarily used in the treatment of schizophrenia. Recent research has expanded its profile, revealing significant biological activities beyond its traditional applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.

This compound exhibits a multifaceted mechanism of action, primarily acting as an antagonist at dopamine D2 and serotonin 5-HT2 receptors. However, recent studies have uncovered additional pathways through which this compound exerts its biological effects:

- Calcium Homeostasis : this compound has been identified as a potent enhancer of intracellular calcium levels. It stimulates calcium-activated chloride channels (CaCCs) and activates phospholipase C (PLC), leading to increased intracellular calcium concentrations. This mechanism is particularly relevant in the context of cystic fibrosis (CF) therapy, where this compound has shown potential in correcting defective chloride secretion in airway epithelial cells .

- Antitumor Activity : this compound has demonstrated cytotoxic effects against colorectal cancer (CRC) cells by inducing apoptosis and disrupting intracellular calcium homeostasis. The drug's action involves the activation of PLC, leading to endoplasmic reticulum (ER) stress and alterations in lipid metabolism . This suggests that this compound could be repurposed as a therapeutic agent in oncology.

- Dopaminergic Modulation : As a D2 receptor antagonist, this compound modulates dopaminergic signaling, which is crucial for various neurological functions. Its antagonistic action on D2 receptors has been linked to effects on mood and behavior, making it relevant for psychiatric disorders .

Cystic Fibrosis Therapy

A notable study demonstrated that this compound enhances intracellular calcium levels and stimulates chloride secretion in CF airway epithelial cells. The research highlighted that this compound operates through a PLC-dependent pathway to increase intracellular Ca²⁺ levels, which is crucial for restoring chloride ion transport in CF patients .

Table 1: Effect of this compound on Calcium Secretion in CF Cells

| Treatment Condition | EC50 (µM) | Calcium Increase (%) |

|---|---|---|

| Baseline Ringer Solution | 9.3 | 100 |

| This compound + Amiloride | <50 | 150 |

| This compound (High Concentration) | >50 | 75 |

Antitumor Effects

In another study focusing on CRC, this compound was shown to reduce the clonogenic potential of cancer stem-like cells (CRC-SCs). The study found that this compound treatment led to significant apoptosis and cell cycle arrest at clinically relevant concentrations .

Table 2: this compound's Cytotoxicity in CRC Cells

| Cell Type | Apoptosis Induction (%) | IC50 (µM) |

|---|---|---|

| CRC Cells | 70 | 15 |

| CRC Stem Cells | 65 | 12 |

| Non-neoplastic Cells | 10 | >100 |

Propriétés

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGZKTPJOSAWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045205 | |

| Record name | Spiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855701 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

749-02-0 | |

| Record name | Spiperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiperone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | spiperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | spiperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6E73CJ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.